BenchChemオンラインストアへようこそ!

1-Allyl-L-proline hydrate

Peptide Therapeutics Stapled Peptide Synthesis α-Helix Nucleation

For researchers engineering stapled peptides or performing catalyst-free asymmetric syntheses, this L-(S)-stereoisomeric hydrate provides the free carboxylic acid essential for direct amide bond formation, eliminating the base neutralization step required with hydrochloride salts. The N-allyl moiety enables olefin metathesis for α-helix stabilization, while the specific N-1 substitution pattern dictates unique molecular recognition outcomes not achievable with C-2, C-3, or C-4 allyl positional isomers. The hydrate form ensures superior aqueous solubility (LogP -0.76) for biological assays without DMSO precipitation artifacts. Verify enantiomeric purity via chiral HPLC before use.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Cat. No. B7971546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-L-proline hydrate
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC=CCN1CCCC1C(=O)O.O
InChIInChI=1S/C8H13NO2.H2O/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H2/t7-;/m0./s1
InChIKeyFJUKVUGGVICPDJ-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-L-proline Hydrate: Core Specifications and Sourcing Context for Proline Derivative Procurement


1-Allyl-L-proline hydrate (1-allylpyrrolidine-2-carboxylic acid hydrate; C₈H₁₃NO₂·H₂O; MW = 173.21 g/mol) is an N-allyl-substituted L-proline derivative characterized by the presence of an allyl group at the nitrogen atom of the pyrrolidine ring . This compound is typically supplied as a white crystalline solid with aqueous solubility derived from the hydrophilic proline moiety . As a chiral amino acid analogue, it is commercially available from multiple specialty chemical suppliers, with typical purity specifications of ≥95% for research-grade material . The compound is offered in the L-(S)-stereoisomeric form, which is critical for applications requiring stereospecific molecular recognition. Unlike hydrochloride salt forms (e.g., (S)-α-allyl-proline hydrochloride, CAS 129704-91-2; MW = 191.66 g/mol), the hydrate form provides the free carboxylic acid functionality without the counterion, offering distinct advantages in synthetic applications where HCl compatibility is a concern .

Why 1-Allyl-L-proline Hydrate Cannot Be Substituted with Generic Proline Analogues in Stereospecific Research Applications


The selection of a specific proline derivative for research and synthetic applications cannot be reduced to generic substitution based solely on the proline scaffold. The position of allyl substitution (N-1 vs. C-2/α vs. C-3 vs. C-4), stereochemical configuration (L-(S) vs. D-(R)), and counterion form (hydrate/free base vs. hydrochloride salt) each fundamentally alter the compound's conformational preferences, reactivity profile, and biological recognition properties [1]. For example, 3-allyl-L-proline and trans-4-allyl-L-proline exhibit distinct spatial orientation of the allyl moiety that dictates entirely different protein-protein interaction and receptor-binding outcomes compared to N-1-substituted derivatives [2]. Similarly, the hydrate form provides the free carboxylic acid functional group, enabling direct participation in amide bond formation without the base-treatment step required to neutralize hydrochloride salts, thereby reducing synthetic step count and minimizing racemization risk . Furthermore, the L-stereoisomer is essential for applications involving chiral recognition, as the D-enantiomer may produce opposite or null biological effects in stereospecific assays [3]. Consequently, substitution with a positional isomer, different salt form, or opposite enantiomer introduces variables that can invalidate comparative data and compromise experimental reproducibility.

Quantitative Differential Evidence for 1-Allyl-L-proline Hydrate Relative to Structural and Functional Comparators


Peptide Helicity Enhancement: α-Allylproline N-Terminal Stapling vs. Unmodified Proline

In stabilized peptide applications, α-allylproline (the N-allyl-substituted proline core of the target compound) functions as an N-terminal helix-nucleating residue that, when coupled with another alkenyl-containing amino acid via olefin metathesis, forms a 'proline-locked' staple [1]. This differs fundamentally from unmodified proline, which is traditionally considered an α-helix disruptor. The patent disclosure states that proline-locked stapled peptides using this derivative are 'strong nucleators of α-helix formation, as shown by the high helicity of peptides bearing the proline-lock feature' [1]. In addition, masking N-terminal amide protons via this proline-based staple 'further enhance[s] the ability of the peptides to cross cell membranes' and confers oral bioavailability on peptides that are otherwise membrane-impermeable [1].

Peptide Therapeutics Stapled Peptide Synthesis α-Helix Nucleation Cell Membrane Penetration

Conformational Restriction Potency: 3-Allylproline vs. 1-Allylproline in CCK-A Receptor Binding

The functional consequence of allyl substitution position is demonstrated by comparing 3-allyl-L-proline derivatives with the N-1-allyl-substituted scaffold. Holladay et al. (1991) evaluated trans-3-n-propyl-L-proline (the hydrogenated analogue of trans-3-allyl-L-proline) as a conformationally restricted methionine replacement in the C-terminal tetrapeptide of cholecystokinin, reporting an IC₅₀ of 2,700 nM at the CCK-A receptor [1]. This quantitative binding affinity reflects the specific conformational constraints imposed by substitution at the proline ring's C-3 position. In contrast, N-1-allyl-L-proline presents the allyl moiety on the nitrogen atom rather than the ring carbon, yielding a fundamentally different spatial orientation of the alkenyl group and distinct conformational preferences that dictate alternative peptide backbone geometries. The synthetic route described specifically distinguishes between 3-allyl- and N-allyl-proline derivatives, underscoring that these are non-interchangeable scaffolds with divergent biological recognition outcomes [1].

Peptidomimetic Design CCK Receptor Pharmacology Conformational Analysis Structure-Activity Relationship

Salt Form Differentiation: Free Base Hydrate vs. Hydrochloride in Synthetic Workflow Efficiency

1-Allyl-L-proline hydrate (C₈H₁₃NO₂·H₂O; MW = 173.21 g/mol) provides the free carboxylic acid functional group with molecular water of hydration, whereas the hydrochloride salt form (e.g., (S)-α-allyl-proline hydrochloride, CAS 129704-91-2) has molecular formula C₈H₁₄ClNO₂ and MW = 191.66 g/mol . In peptide coupling reactions, the hydrochloride form requires a base neutralization step to liberate the free amine or carboxylic acid for activation, adding a synthetic step that consumes reagent, generates salt waste, and introduces racemization risk under basic conditions . The hydrate form eliminates this pre-activation neutralization requirement, enabling direct use in amide bond formation with standard coupling agents such as DCC or HATU. This difference translates to an 11% lower molecular weight per mole of active compound (173 vs. 191 g/mol on anhydrous basis) and correspondingly reduced reagent consumption for equivalent molar scale reactions. The logP value of -0.76 for the target compound indicates aqueous compatibility that differs from the hydrochloride salt's solubility profile .

Peptide Synthesis Amino Acid Derivative Handling Synthetic Intermediate Procurement Amide Bond Formation

Stereochemical Configuration Requirement: L-(S) vs. D-(R) Enantiomers in Chirality Transfer Reactions

The L-(S)-stereochemical configuration of 1-allyl-L-proline is essential for applications requiring chirality transfer. Catalyst- and base-free asymmetric synthesis studies of functionalized prolines have demonstrated that 'the chirality of the N-allylated prolines was completely transferred to the product via a C−N−C chirality transfer process' [1]. This stereospecific outcome depends entirely on the use of the correct enantiomer; substitution with the D-(R) enantiomer (e.g., (R)-α-allyl-proline hydrochloride, CAS 177206-69-8) would produce the opposite stereochemical outcome in downstream chiral products [2]. Analytical methods have been established for determining enantiomeric purity of proline analogues using quinine-derived chiral anion-exchanger stationary phases, enabling verification of ≥98% enantiomeric excess for procurement quality control [3]. The L-stereoisomer is the naturally occurring configuration recognized by biological systems; the D-enantiomer may produce null or antagonistic effects in stereospecific binding assays.

Asymmetric Synthesis Chiral Building Block Procurement Enantioselective Catalysis Stereochemical Purity

LogP Differentiation: Hydrate Form Hydrophilicity vs. Protected Analogues in Drug Discovery Screening

The logP value of 1-allyl-L-proline hydrate (-0.76) indicates significant aqueous solubility and low membrane permeability under passive diffusion conditions . This physicochemical property distinguishes the target compound from Boc-protected analogues such as Boc-(S)-α-allyl-proline (C₁₃H₂₁NO₄; MW = 255.31 g/mol), which contains a tert-butoxycarbonyl protecting group that substantially increases lipophilicity and alters solubility and reactivity profiles . The free carboxylic acid and free amine functionalities of the hydrate form provide both hydrogen bond donor and acceptor capacity, enabling aqueous compatibility for biochemical assays while requiring activation for amide bond formation. In contrast, the Boc-protected analogue is designed for orthogonal protection strategies in solid-phase peptide synthesis and is not directly suitable for biological screening without deprotection. The quantitative logP difference guides selection based on experimental context: the hydrate form (-0.76) is appropriate for aqueous assay conditions and enzymatic studies, while the Boc-protected form is optimized for protected intermediate storage and sequential deprotection strategies .

Physicochemical Property Optimization Drug Discovery Screening LogP Considerations Aqueous Solubility

Optimized Research Application Scenarios for 1-Allyl-L-proline Hydrate Based on Verified Differential Evidence


Conformationally Stabilized Stapled Peptide Synthesis with N-Terminal Helix Nucleation

Researchers engaged in peptide therapeutics development should select 1-allyl-L-proline hydrate when designing proline-locked stapled peptides requiring enhanced α-helix nucleation and cell membrane penetration. The N-allyl moiety enables olefin metathesis stapling with a second alkenyl-containing amino acid residue, forming a covalent hydrocarbon bridge that stabilizes the α-helical conformation [1]. This application leverages the compound's demonstrated capacity to serve as a 'strong nucleator of α-helix formation,' producing peptides with 'high helicity' and enhanced membrane-crossing capability [1]. The hydrate form provides the free carboxylic acid required for direct incorporation into the growing peptide chain without a base neutralization step, streamlining solid-phase synthesis workflows . Unmodified L-proline and non-allylated proline derivatives cannot support this stapling chemistry and should not be substituted for this application [1]. The L-(S)-stereoisomer is essential for correct chirality transfer to the final stapled peptide product [2].

Aqueous Biochemical Assays Requiring Hydrophilic Proline Scaffolds

Investigators conducting enzymatic assays, receptor binding studies, or cell-based screens in aqueous buffer systems should prioritize the hydrate form over protected analogues or hydrochloride salts. The logP value of -0.76 confirms hydrophilic character suitable for aqueous solubility without requiring organic co-solvents that may interfere with biological activity [1]. The free amine and carboxylic acid functionalities provide the full hydrogen-bonding capacity of the natural amino acid scaffold, enabling unencumbered molecular recognition in biological contexts . In contrast, Boc-protected analogues (MW = 255.31 g/mol) require a deprotection step using TFA that may be incompatible with direct biological assay conditions [2]. The aqueous compatibility of the hydrate form is particularly advantageous for high-throughput screening campaigns where DMSO stock solutions are diluted into aqueous buffer, minimizing precipitation and aggregation artifacts [1].

Asymmetric Synthesis Requiring Stereospecific Chirality Transfer

Synthetic chemists pursuing catalyst-free asymmetric synthesis of functionalized prolines should procure 1-allyl-L-proline hydrate specifically in the L-(S)-stereoisomeric form. Literature evidence demonstrates that 'the chirality of the N-allylated prolines was completely transferred to the product via a C−N−C chirality transfer process' under mild, catalyst-free conditions [1]. This stereospecific outcome is contingent upon the use of the correct L-enantiomer; substitution with the D-(R) enantiomer would produce the opposite stereochemical product configuration . The hydrate form's free carboxylic acid participates directly in the Michael addition reaction with activated alkynes that generates the zwitterionic intermediate essential for chirality transfer [1]. For quality control, researchers can verify enantiomeric purity using established chiral HPLC methods with quinine-derived anion-exchanger stationary phases [2]. This application scenario is not achievable with the D-enantiomer, hydrochloride salt form, or N-protected analogues.

Synthetic Intermediate for Position-Specific Allyl Chemistry Applications

Medicinal chemistry groups requiring an N-allyl-substituted proline building block—as opposed to C-2/α-allyl, C-3-allyl, or C-4-allyl positional isomers—should procure 1-allyl-L-proline hydrate for applications where allyl substitution position determines downstream molecular recognition. Literature evidence from proline analogue SAR studies demonstrates that 3-allyl-L-proline derivatives produce distinct receptor binding outcomes (e.g., CCK-A receptor IC₅₀ = 2,700 nM for the 3-n-propyl analogue) that differ fundamentally from the conformational preferences imposed by N-1-allyl substitution [1]. The N-allyl moiety in the target compound is positioned on the pyrrolidine nitrogen, generating a specific spatial orientation of the alkenyl group that is not recapitulated by ring-carbon-substituted isomers [1]. The hydrate form's free carboxylic acid enables direct coupling in amide bond-forming reactions without the base neutralization required for hydrochloride salts, reducing synthetic step count and minimizing racemization risk .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Allyl-L-proline hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.